

D4476: A Potent Kinase Inhibitor with a Defined Selectivity Profile

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Compound of Interest

4-(4-(2,3-dihydrobenzo(1,4)dioxinCompound Name:
6-yl)-5-pyridin-2-yl-1H-imidazol-2yl)benzamide

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B1669709

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For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a kinase inhibitor is paramount. D4476, a cell-permeable compound, has emerged as a potent inhibitor of Casein Kinase 1 (CK1) and Transforming Growth Factorbeta (TGF-β) type-I receptor (ALK5). This guide provides a comprehensive cross-reactivity profile of D4476 against a broad spectrum of kinases, supported by experimental data, to facilitate informed decisions in research and development.

D4476 demonstrates significant inhibitory activity towards its primary targets, CK1 and ALK5, with IC50 values of 0.3 μ M and 0.5 μ M, respectively[1]. Its utility as a selective inhibitor is further defined by its varied activity against a wide array of other kinases. This guide presents a detailed comparison of D4476's inhibitory effects, enabling researchers to assess its suitability for their specific applications.

Cross-Reactivity Profile of D4476

The following table summarizes the inhibitory activity of D4476 against a panel of 80 kinases at a concentration of 10 μ M. The data is derived from a comprehensive study by Bain et al. (2007), which employed a radiometric protein kinase assay.



Kinase	% Inhibition at 10 μΜ	Kinase	% Inhibition at 10 μΜ
CK1 (target)	>95	MSK1	28
ALK5 (target)	78	p70S6K	15
RSK1	49	ΡΚΒα	12
RSK2	48	GSK3α	10
MSK2	47	GSK3β	9
ROCKII	42	MARK3	8
DYRK1A	38	MAPKAP-K2	7
p38α MAPK	37	JNK1α1	6
р38β МАРК	37	ERK2	5
р38δ МАРК	37	CDK2/CycA	4
р38у МАРК	37	CHK1	3
AMPK	35	PRAK	2
PHK	35	CK2	1
SGK1	34	BRSK2	0
CHK2	33	CaMKI	0
MARK4	32	CDK3/CycE	0
PKA	31	CDK5/p25	0
ΡΚCα	30	CDK6/CycD3	0
РКСВІ	30	CDK7/CycH/MAT1	0
РКСВІІ	30	DYRK2	0
РКСу	30	DYRK3	0
ΡΚCδ	30	ERK1	0
ΡΚCε	30	ERK8	0



ΡΚCη	30	GRK2	0
РКС	30	IGF-1R	0
PKCı	30	ΙΚΚβ	0
РКСµ	30	ΙΚΚε	0
PKD1	30	IR	0
PRK2	30	JNK2α2	0
MKK1	29	JNK3	0
MNK1	29	LKB1	0
MNK2	29	МАРКАР-КЗ	0
MST2	29	MARK2	0
PDK1	29	MEK1	0
S6K1	29	MELK	0
Aurora A	28	MKK4	0
Aurora B	28	MKK6	0
Aurora C	28	MKK7	0
BRSK1	28	ΜRCΚα	0
СаМКІІδ	28	мкскв	0
CaMKIV	28	MST1	0
CDKL1	28	MST3	0
DAPK1	28	MST4	0
DMPK	28	p38-β2	0
DRAK1	28	PAK1	0
DYRK1B	28	PAK2	0
GSK3β	28	PAK3	0



HIPK1	28	PAK4	0
HIPK2	28	PAK5	0
HIPK3	28	PAK6	0
JNK1	28	PAR-1Bα	0
JNK2	28	PASK	0
JNK3	28	PIM1	0
LCK	28	PIM2	0
MAP4K2	28	PIM3	0
MAP4K3	28	PLK1	0
MAP4K4	28	PRAK	0
MAP4K5	28	RIPK2	0
MAPKAP-K1a (RSK1)	28	ROCK-I	0
MARK1	28	SNF1	0
MKK3	28	SRC	0
MKK5	28	SYK	0
MKK7b	28	TBK1	0
MLK1	28	TrkA	0
MLK2	28	TrkB	0
MLK3	28	YES1	0

Experimental Protocols

The cross-reactivity data presented above was generated using a standardized in vitro kinase assay. The following provides a detailed methodology for this type of experiment.

Radiometric Protein Kinase Assay:



This assay quantifies the transfer of a radiolabeled phosphate from [γ -³³P]ATP to a specific peptide substrate by a given kinase.

Materials:

- Purified recombinant kinases
- Specific peptide substrates for each kinase
- D4476 (or other test compounds) dissolved in DMSO
- [y-33P]ATP
- Assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
- 0.05 M ATP solution
- Phosphocellulose paper (P81)
- 0.75% Phosphoric acid
- · Scintillation counter and scintillation fluid

Procedure:

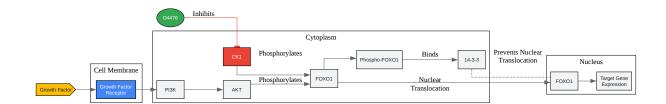
- An assay cocktail is prepared containing the assay buffer, [y-33P]ATP, and the specific peptide substrate.
- The test compound (D4476) or vehicle (DMSO) is added to the wells of a 96-well plate.
- The purified kinase is added to the wells.
- The reaction is initiated by adding the assay cocktail to each well.
- The reaction is incubated at room temperature for a defined period (e.g., 20-40 minutes), allowing for the phosphorylation of the substrate.



- The reaction is stopped by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
- The P81 papers are washed extensively with 0.75% phosphoric acid to remove unincorporated [y-33P]ATP.
- The radioactivity retained on the P81 paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
- The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (vehicle) wells.

Signaling Pathway Diagrams

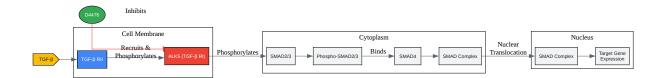
To visualize the biological context of D4476's activity, the following diagrams illustrate the signaling pathways of its primary targets.



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Caption: D4476 inhibits CK1-mediated phosphorylation of FOXO1.





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Caption: D4476 inhibits the TGF-β signaling pathway via ALK5.

Conclusion

D4476 is a potent inhibitor of CK1 and ALK5, with a well-defined selectivity profile against a broad range of kinases. The data presented in this guide provides researchers with the necessary information to critically evaluate the suitability of D4476 for their studies. Its high potency against its primary targets, coupled with its relatively low activity against many other kinases, makes it a valuable tool for dissecting the roles of CK1 and ALK5 in cellular signaling pathways. However, researchers should remain mindful of its off-target effects, particularly at higher concentrations, and consider appropriate control experiments to ensure the specificity of their findings.

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References

- 1. youtube.com [youtube.com]
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